molecular formula C11H15NO2 B2608140 Methyl 2-([(1s)-1-phenylethyl]amino)acetate CAS No. 248603-82-9

Methyl 2-([(1s)-1-phenylethyl]amino)acetate

Cat. No.: B2608140
CAS No.: 248603-82-9
M. Wt: 193.246
InChI Key: DMDBHLORZIDHQB-VIFPVBQESA-N
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Description

Methyl 2-([(1s)-1-phenylethyl]amino)acetate is a chiral amino acid ester characterized by a (1s)-1-phenylethylamine substituent linked to a methyl acetate backbone. This compound serves as a building block in organic synthesis, particularly in the preparation of peptidomimetics and enantioselective catalysts. Its structural features, including the ester group and aromatic moiety, influence solubility, reactivity, and biological activity .

Properties

IUPAC Name

methyl 2-[[(1S)-1-phenylethyl]amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-9(12-8-11(13)14-2)10-6-4-3-5-7-10/h3-7,9,12H,8H2,1-2H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMDBHLORZIDHQB-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-([(1s)-1-phenylethyl]amino)acetate typically involves the reaction of methyl bromoacetate with (1s)-1-phenylethylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually refluxed in an organic solvent like ethanol or methanol to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-([(1s)-1-phenylethyl]amino)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties
Research indicates that Methyl 2-([(1S)-1-phenylethyl]amino)acetate exhibits potential as a pharmacological agent due to its structural similarity to other bioactive compounds. For instance, derivatives of this compound have been studied for their role as inhibitors in the complement system, which is crucial for immune response modulation. A study demonstrated that modifications of the phenylethyl group in related compounds led to varying degrees of complement inhibition, suggesting that the chiral center and substituents play a significant role in biological activity .

Case Study: Complement Inhibition
In a notable study, a series of urea derivatives based on the phenylethylamine structure were synthesized and tested for their ability to inhibit complement activation. One compound showed an IC50 value of 50 μM, indicating moderate inhibitory activity. This highlights the importance of the phenylethyl subunit in enhancing biological efficacy .

Organic Synthesis

Synthesis Techniques
The synthesis of this compound involves nucleophilic substitution reactions, which are essential in creating complex organic molecules. For instance, one method involves the reaction of methyl α-azido glycinate with 2-amino-2-phenylacetate in the presence of triethylamine, yielding good yields of the desired product . This method not only demonstrates effective synthesis but also opens avenues for further modifications and applications.

Applications in Enzyme Inhibition
The compound has been utilized as a starting material for synthesizing other bioactive molecules that act as enzyme inhibitors. The structural modifications derived from this compound have been shown to yield compounds with enhanced selectivity and potency against specific enzymes involved in disease pathways .

Structural Studies

Crystallography Insights
Crystallographic studies provide valuable insights into the molecular structure and interactions of this compound. Such studies reveal hydrogen bonding patterns and molecular conformations that are critical for understanding its reactivity and interaction with biological targets .

Summary Table: Applications Overview

Application Area Details References
Medicinal ChemistryPotential as complement system inhibitors; structural modifications enhance activity
Organic SynthesisEffective synthesis through nucleophilic substitution; versatile precursor for derivatives
Structural StudiesInsights from crystallography inform reactivity and interaction mechanisms

Mechanism of Action

The mechanism of action of Methyl 2-([(1s)-1-phenylethyl]amino)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Stereochemical Analogues

(R)-Methyl 2-((1-Phenylethyl)amino)acetate
  • Similarity : 0.88 (based on structural similarity scores) .
  • Key Differences : The enantiomeric (R)-configuration at the phenylethyl group alters its stereochemical profile. Enantiomers often exhibit divergent biological activities due to differences in binding to chiral receptors or enzymes.
  • Applications : Used in asymmetric synthesis; activity may vary significantly compared to the S-form in pharmacological contexts.
Ethyl 2-(((1R,2S)-2-Hydroxy-1,2-Diphenylethyl)amino)acetate
  • Molecular Weight : 299.36 g/mol (vs. ~207 g/mol for the target compound) .
  • Key Differences : Incorporates a hydroxyl group and a second phenyl ring, enhancing hydrogen-bonding capacity and steric bulk. The ethyl ester group may slow hydrolysis compared to the methyl ester.
  • Applications: Potential use in chiral resolution or as a ligand in coordination chemistry.

Functional Group Variants

Ethyl 2-[(Phenylsulfanyl)methyl]aminoacetate Derivatives
  • Structure : Replaces the phenylethyl group with a phenylsulfanylmethyl moiety .
  • Sulfur-containing analogs are associated with antibacterial properties .
  • Research Findings : Benzenesulfonamide derivatives exhibit antibacterial activity, suggesting sulfanyl-substituted analogs may share similar biological profiles .
Ethyl 2-Morpholino-2-phenylacetate
  • Similarity : 0.91 (structural similarity score) .
  • Key Differences: Substitutes the phenylethylamino group with a morpholino ring, increasing basicity and altering solubility.
  • Applications : Likely used in medicinal chemistry as a morpholine moiety is common in bioactive molecules (e.g., kinase inhibitors).

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications Reference
Methyl 2-([(1s)-1-Phenylethyl]amino)acetate C11H15NO2 ~207 (S)-1-Phenylethyl, methyl ester Chiral synthesis, peptidomimetics
(R)-Methyl 2-((1-Phenylethyl)amino)acetate C11H15NO2 ~207 (R)-1-Phenylethyl, methyl ester Enantioselective catalysis
Ethyl 2-(((1R,2S)-2-Hydroxy-1,2-Diphenylethyl)amino)acetate C18H21NO3 299.36 Hydroxyl, diphenylethyl, ethyl ester Chiral resolution, ligand chemistry
Ethyl 2-[(Phenylsulfanyl)methyl]aminoacetate C11H15NO2S 237.31 Phenylsulfanylmethyl, ethyl ester Antibacterial activity
Ethyl 2-Morpholino-2-phenylacetate C14H19NO3 249.31 Morpholino, ethyl ester Medicinal chemistry intermediates

Biological Activity

Methyl 2-([(1S)-1-phenylethyl]amino)acetate is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a phenylethyl group attached to an amino acid derivative. Its chemical formula is C11H15NO2C_{11}H_{15}NO_2, and it features a methyl ester functional group that enhances its lipophilicity, potentially affecting its interaction with biological targets .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The phenylethyl moiety is believed to enhance binding affinity, leading to significant pharmacological effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, similar to other amino acid derivatives.
  • Receptor Modulation : It can modulate the activity of neurotransmitter receptors, which may contribute to its potential therapeutic effects.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Anticonvulsant Activity : Studies have shown that derivatives similar to this compound possess anticonvulsant properties. For instance, compounds in related studies demonstrated effectiveness in preventing seizures in animal models .
  • Neuroprotective Effects : The structural features of the compound suggest potential neuroprotective actions, possibly through modulation of neurotransmitter systems and reduction of neuroinflammation .

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AnticonvulsantEffective in MES and scMET tests
NeuroprotectivePotential modulation of neurotransmitters
Enzyme InhibitionInteraction with specific enzymes

Experimental Studies

In a notable study, this compound was tested for anticonvulsant activity using the maximal electroshock seizure (MES) model. Results indicated significant protection against seizures at specific dosages, highlighting its potential as a therapeutic agent for epilepsy .

Moreover, computational studies have suggested favorable interactions between this compound and acetylcholinesterase (AChE), indicating its potential as an inhibitor for Alzheimer's disease treatment .

Q & A

Q. What are the standard synthetic routes for preparing Methyl 2-([(1s)-1-phenylethyl]amino)acetate?

The compound is typically synthesized via a multi-step process involving:

  • Chiral amine precursor preparation : Starting from (2R)-2-amino-2-phenylethanol or related amino alcohols, followed by functionalization of the amine group .
  • Esterification : Reaction of the intermediate amino acid derivative with methanol under acidic or catalytic conditions to form the methyl ester .
  • Resolution : Use of chiral chromatography or diastereomeric salt formation to isolate the (1S)-enantiomer . Key reaction conditions (e.g., ice-cold sulfuric acid in methanol for salt formation) ensure stereochemical integrity .

Q. How is the compound structurally characterized in academic research?

Common analytical methods include:

  • NMR spectroscopy : To confirm the presence of the methyl ester (δ ~3.6–3.8 ppm for OCH₃) and the phenylethylamino group (δ ~1.3–1.5 ppm for CH(CH₃)) .
  • HPLC-MS : For purity assessment and molecular ion identification (expected m/z ~222 for [M+H]⁺).
  • X-ray crystallography : To resolve stereochemistry, though this requires high-quality single crystals .

Advanced Research Questions

Q. What methodological challenges arise in achieving enantioselective synthesis of this compound?

Contradictions in enantiomeric excess (ee) often stem from:

  • Catalyst selection : Chiral catalysts (e.g., BINAP-metal complexes) may yield variable ee depending on solvent polarity .
  • Reaction kinetics : Competing pathways (e.g., racemization under basic conditions) can reduce stereochemical fidelity.
  • Resolution efficiency : Diastereomeric salt crystallization (e.g., using tartaric acid derivatives) may require iterative optimization . Reproducible protocols involve严格控制 reaction temperature (<0°C) and inert atmospheres to minimize side reactions .

Q. How does the stereochemistry of the (1S)-1-phenylethyl group influence bioactivity?

Studies on analogous compounds (e.g., JNJ-63533054) demonstrate that the (1S)-configuration enhances receptor binding affinity. For example:

  • hGPR139 agonism : The (1S)-enantiomer shows 10-fold higher potency (EC₅₀ = 16 nM) compared to the (1R)-form, attributed to optimized hydrophobic interactions in the binding pocket .
  • Pharmacological assays : Stereochemical purity must be validated via chiral HPLC (e.g., Chiralpak AD-H column) to avoid false-positive results in dose-response studies .

Q. What strategies resolve contradictions in reported solubility and stability data?

Discrepancies often arise from:

  • Solvent polarity effects : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability in aqueous buffers (pH 7.4) decreases over 24 hours due to ester hydrolysis .
  • Analytical calibration : Use of deuterated solvents in NMR or standardized HPLC gradients improves data consistency .
  • Storage conditions : Lyophilization and storage at -20°C under argon prolong shelf life .

Q. How is this compound utilized in mechanistic studies of enzyme inhibition or receptor activation?

  • As a synthetic intermediate : It serves as a precursor for bioactive molecules (e.g., GPR139 agonists) via amide coupling or reductive amination .
  • In structure-activity relationship (SAR) studies : Modifications to the phenylethylamino group (e.g., fluorination) are tested for effects on target binding .
  • Pharmacokinetic profiling : Radiolabeled versions (e.g., ¹⁴C-methyl ester) track metabolic stability in vitro .

Methodological Recommendations

  • Stereochemical analysis : Combine chiral HPLC (Daicel CHIRALPAK® IC) with circular dichroism (CD) spectroscopy for unambiguous enantiomer identification .
  • Contradiction resolution : Cross-validate synthetic yields and ee values using independent labs or published benchmarks .
  • Stability testing : Monitor degradation via LC-MS in simulated physiological conditions (e.g., PBS pH 7.4, 37°C) .

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